1-benzoyl-2-(trifluoromethyl)azetidine
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Overview
Description
1-benzoyl-2-(trifluoromethyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzoyl group and a trifluoromethyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-2-(trifluoromethyl)azetidine typically involves the intramolecular cyclization of suitable precursors. One common method involves the use of lithium hexamethyldisilazide (LiHMDS) as a strong base in tetrahydrofuran (THF) under reflux conditions. The electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the nitrogen atom, necessitating the use of a strong base to achieve cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-2-(trifluoromethyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the azetidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
1-benzoyl-2-(trifluoromethyl)azetidine has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-benzoyl-2-(trifluoromethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, including ring-opening and expansion reactions. These reactions are driven by the significant ring strain present in the azetidine ring, which makes it highly reactive under appropriate conditions .
Comparison with Similar Compounds
Similar Compounds
1-benzoyl-2-(trifluoromethyl)aziridine: A three-membered ring analog with similar reactivity but higher ring strain.
1-benzoyl-2-(trifluoromethyl)pyrrolidine: A five-membered ring analog with reduced ring strain and different reactivity profiles.
Uniqueness
1-benzoyl-2-(trifluoromethyl)azetidine is unique due to its four-membered ring structure, which imparts a balance of ring strain and stability. This makes it an excellent candidate for various synthetic transformations and applications in different fields .
Properties
CAS No. |
2703779-43-3 |
---|---|
Molecular Formula |
C11H10F3NO |
Molecular Weight |
229.2 |
Purity |
95 |
Origin of Product |
United States |
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